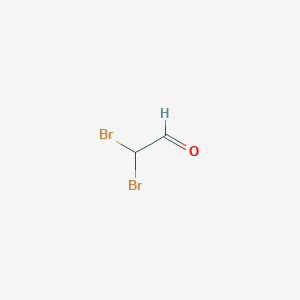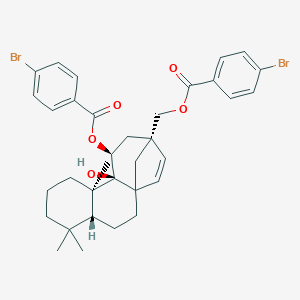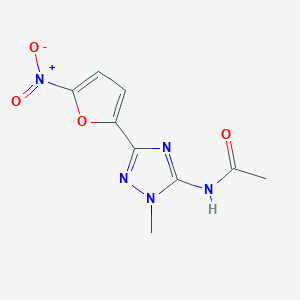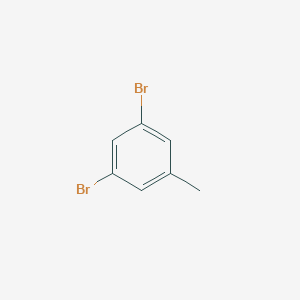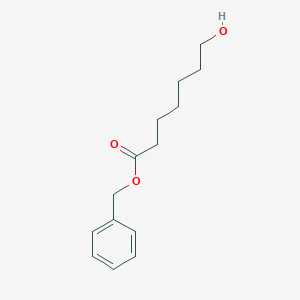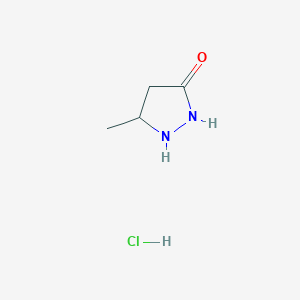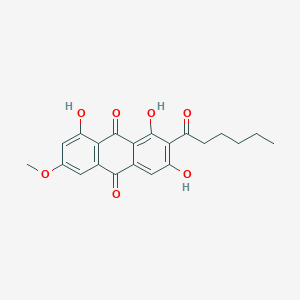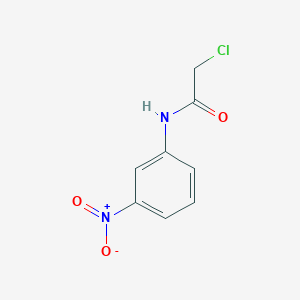![molecular formula C11H18O B156462 Spiro[5.5]undecan-3-one CAS No. 1890-25-1](/img/structure/B156462.png)
Spiro[5.5]undecan-3-one
Overview
Description
Spiro[5.5]undecan-3-one is a chemical compound with the molecular formula C11H18O . It has an average mass of 166.260 Da and a monoisotopic mass of 166.135757 Da .
Molecular Structure Analysis
The molecular structure of Spiro[5.5]undecan-3-one consists of 11 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C11H18O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-9H2 .Physical And Chemical Properties Analysis
Spiro[5.5]undecan-3-one has a density of 1.0±0.1 g/cm3, a boiling point of 249.6±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.7±3.0 kJ/mol, and it has a flash point of 97.4±10.7 °C . The compound has a molar refractivity of 49.0±0.4 cm3 .Scientific Research Applications
Synthesis of Chiral Molecules
Spiro[5.5]undecan-3-one: serves as a precursor in the synthesis of chiral molecules. Its unique structure allows for the creation of compounds with specific stereochemistry, which is crucial in the development of pharmaceuticals and agrochemicals. The chirality of the spiro compound is attributed to the helicity of the spirane skeleton, which can be manipulated to produce desired enantiomers .
Material Science
In material science, Spiro[5.5]undecan-3-one derivatives are explored for their potential use in creating new materials with unique properties. These materials could have applications in electronics, photonics, and as components of advanced composite materials .
Chemical Synthesis
This compound is also used in chemical synthesis as a building block for more complex molecules. Its spirocyclic structure is particularly useful in constructing compounds with high molecular complexity, which is beneficial for discovering new reactions and catalysts .
Chromatography
The derivatives of Spiro[5.5]undecan-3-one can be used in chromatography as chiral stationary phases. This application is significant in the separation of enantiomers, which is a critical step in the production of enantiopure substances .
Analytical Chemistry
In analytical chemistry, Spiro[5.5]undecan-3-one and its derivatives can be used as standards or reagents. Their unique chemical properties make them suitable for use in various analytical techniques, including spectroscopy and mass spectrometry .
Medicinal Chemistry
Lastly, in medicinal chemistry, the spirocyclic framework of Spiro[5.5]undecan-3-one is valuable for drug design. Its structure can be incorporated into drug molecules to improve pharmacokinetic properties such as solubility and stability .
Safety and Hazards
Spiro[5.5]undecan-3-one is labeled with the GHS07 pictogram . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
Spiro[5.5]undecan-3-one is a complex organic compound
Mode of Action
The mode of action of Spiro[5.5]undecan-3-one is currently unknown due to the lack of specific studies on this compound. It’s important to note that the mode of action of a compound is determined by its interaction with its targets, which can result in various biochemical changes .
Biochemical Pathways
The biochemical pathways affected by Spiro[5The compound’s structure suggests that it could potentially interact with various biochemical pathways . .
Result of Action
The molecular and cellular effects of Spiro[5.5]undecan-3-one’s action are currently unknown. Research is needed to describe the specific effects of this compound at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Spiro[5Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of Spiro[5.5]undecan-3-one .
properties
IUPAC Name |
spiro[5.5]undecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPAUQVWJAXYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341589 | |
| Record name | Spiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[5.5]undecan-3-one | |
CAS RN |
1890-25-1 | |
| Record name | Spiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[5.5]undecan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)
